9-Thiabicyclo[3.3.1]nonane-2,6-diol
Description
9-Thiabicyclo[3.3.1]nonane-2,6-diol (CAS: 22333-35-3) is a bicyclic compound featuring a sulfur atom (thia group) at the 9-position and hydroxyl groups at the 2- and 6-positions. Its synthesis involves hydrolysis of (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane (1) using aqueous sodium carbonate, yielding 87–93% of the diol (2) as a white solid . The stereochemistry (endo,endo) was confirmed via IR and NMR studies, with sulfur participating in neighboring group effects during hydrolysis . This diol serves as a precursor to 9-thiabicyclo[3.3.1]nonane-2,6-dione (3), a versatile intermediate for heterocycle synthesis .
Properties
CAS No. |
22333-35-3 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
9-thiabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2 |
InChI Key |
YWPNTOFLNJJRGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC(C1O)S2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-diol typically involves the following steps:
-
Formation of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: : This intermediate is prepared by the reaction of sulfur dichloride with 1,5-cyclooctadiene in dichloromethane at low temperatures (−50 to −60°C). The reaction mixture is then allowed to warm to room temperature, and the product is isolated by filtration and washing .
-
Conversion to this compound: : The dichloride intermediate is then treated with sodium carbonate in a mixture of acetone and water, followed by refluxing. The resulting diol is purified by filtration and recrystallization from methanol .
Chemical Reactions Analysis
9-Thiabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form the corresponding diketone, 9-Thiabicyclo[3.3.1]nonane-2,6-dione, using oxidizing agents such as oxalyl chloride and dimethyl sulfoxide .
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Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions. For example, the diol can react with azides or cyanides to form bis(azide) or dicyano derivatives .
Scientific Research Applications
9-Thiabicyclo[3.3.1]nonane-2,6-diol has several applications in scientific research:
-
Chemistry: : It serves as a versatile scaffold for the synthesis of various functional molecules and polymers through click chemistry .
-
Biology: : The compound’s unique structure makes it a potential candidate for studying sulfur-containing biomolecules and their interactions .
-
Industry: : The compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane-2,6-diol involves its ability to form episulfonium intermediates due to the presence of the sulfur atom. These intermediates can be efficiently captured by various nucleophiles, leading to the formation of diverse products . The compound’s reactivity is influenced by the neighboring-group participation of the sulfur atom, which facilitates nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom-Substituted Bicyclo[3.3.1]nonane Derivatives
9-Oxabicyclo[3.3.1]nonane-2,6-diol
- Structure : Replaces sulfur with oxygen at the 9-position (CAS: 545401-75-0; molecular formula: C₈H₁₄O₃) .
- Synthesis: Not explicitly detailed in evidence, but likely involves analogous routes using oxygen-containing precursors.
- Properties : Exhibits distinct hydrogen-bonding networks compared to the thia analog. The diol forms a chiral 3D hydrogen-bonded network (utg topology), while the dione derivative adopts a qtz-net structure .
- Applications: Potential in drug discovery due to stereochemical diversity and hydrogen-bonding capabilities .
9-Selenabicyclo[3.3.1]nonane Derivatives
- Structure: Selenium replaces sulfur (e.g., 2,6-di(benzylsulfanyl)-9-selenabicyclo[3.3.1]nonane) .
- Synthesis: Derived from 9-selenabicyclo[3.3.1]nonane-2,6-dithiolate anion via transannular addition with isothiouronium salts .
- Properties : Selenium’s larger atomic radius and polarizability may enhance reactivity in redox reactions compared to sulfur analogs.
Functional Group Variations
Bicyclo[3.3.1]nonane-2,6-diol Diacetate
- Structure : Acetylated hydroxyl groups at 2- and 6-positions.
- Biotransformation: Stereoselective hydrolysis by vegetables (e.g., carrot, parsnip) yields monoacetates with optical purities up to 44.1% .
- Applications : Demonstrates plant-based biocatalysts’ utility in organic synthesis under mild conditions .
9-Thiabicyclo[3.3.1]nonane-2,6-dione
- Synthesis : Oxidation of diol (2) via Swern oxidation (oxalyl chloride/DMSO) yields 88–92% of the dione (3), avoiding chromium-based methods’ technical challenges .
- Applications : Key intermediate for synthesizing 2-thiaadamantane, thiacyclohexane, and other heterocycles .
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione
- Limitations : Violates Lipinski’s rule but shows corneal permeability, suggesting topical applications .
2-Thiaadamantane (CAS: 281-25-4)
- Structure : Adamantane analog with sulfur substitution.
- Synthesis: Derived from 9-thiabicyclo[3.3.1]nonane-2,6-dione via further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
